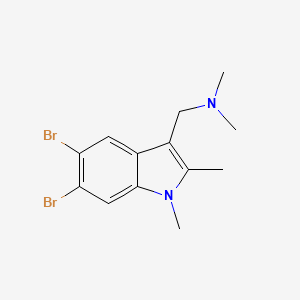

5,6-Dibromo-1,2-dimethylgramine

Description

Properties

Molecular Formula |

C13H16Br2N2 |

|---|---|

Molecular Weight |

360.09 g/mol |

IUPAC Name |

1-(5,6-dibromo-1,2-dimethylindol-3-yl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C13H16Br2N2/c1-8-10(7-16(2)3)9-5-11(14)12(15)6-13(9)17(8)4/h5-6H,7H2,1-4H3 |

InChI Key |

UXOGTIHYBKKKNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N1C)Br)Br)CN(C)C |

Synonyms |

5,6-dibromo-1,2-dimethylgramine DBG cpd |

Origin of Product |

United States |

Scientific Research Applications

Calcium Release Modulation

5,6-Dibromo-1,2-dimethylgramine has been shown to effectively evoke calcium release from skeletal muscle sarcoplasmic reticulum through ryanodine receptors. This effect occurs in a concentration-dependent manner with an effective concentration (EC50) of 22.2 µM, making it approximately 40 times more sensitive than caffeine, which has an EC50 of 0.885 mM . This property suggests its potential utility in studying calcium signaling pathways and muscle physiology.

Neuroprotective Effects

Recent studies have indicated that derivatives of gramine, including this compound, may possess neuroprotective properties. For instance, research on related compounds has highlighted their role in protecting against excitotoxicity in neuronal tissues . Such findings open avenues for investigating the therapeutic potential of this compound in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have suggested that gramine derivatives exhibit antimicrobial properties. The brominated analogs like this compound could serve as lead compounds for the development of new antimicrobial agents targeting resistant strains of bacteria and fungi .

Chemical Synthesis and Derivative Development

This compound serves as a precursor for synthesizing various bioactive compounds. Its derivatives can be utilized in creating:

- Dopamine D2 receptor antagonists : Important for treating conditions like schizophrenia and Parkinson's disease.

- Anti-malarial drugs : Research indicates potential applications in developing new treatments for malaria.

- Selective protein kinase C delta down regulators : These compounds are crucial in cancer research due to their role in cell proliferation and survival .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of gramine derivatives has revealed that specific modifications can enhance biological activity. For example, the presence of bromine at positions 5 and 6 significantly increases the efficacy of calcium release from sarcoplasmic reticulum compared to non-brominated analogs . This insight is critical for designing more potent derivatives with targeted biological effects.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 5,6-Dibromo-1,2-dimethylgramine, and how can researchers mitigate bromination side reactions?

- Answer : Synthesis should prioritize controlled bromination of the gramine core structure. Use low-temperature conditions (0–5°C) to minimize over-bromination and employ a stoichiometric excess of dimethylamine to stabilize intermediates. Characterization via -NMR and HPLC-MS is critical to confirm regioselectivity (5,6-dibromo substitution) and rule out 4,5- or 6,7-isomers. Safety protocols for bromine handling (e.g., fume hoods, PPE) must align with GHS H315/H319/H335 guidelines for skin/eye irritation and respiratory hazards .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?

- Answer : Combine -NMR to confirm methyl group positions (δ 20–25 ppm) and bromine-induced deshielding effects. High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical ~292.01 g/mol). For purity, use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Cross-reference with FT-IR to identify N–H stretches (if unreacted amine persists) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Follow GHS-compliant practices:

- Ventilation : Perform reactions in fume hoods to avoid inhalation (H335).

- PPE : Nitrile gloves, lab coats, and safety goggles (H315/H319).

- Spill Management : Neutralize brominated compounds with sodium thiosulfate before disposal.

- First Aid : For skin contact, wash with copious water for 15+ minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis, and what variables should be prioritized?

- Answer : Implement a 2 factorial design to test variables:

- Factors : Temperature (levels: 0°C vs. 25°C), bromine equivalents (1.0 vs. 1.5), and solvent polarity (dichloromethane vs. chloroform).

- Response Variables : Yield (%) and purity (HPLC area %).

- Analysis : Use ANOVA to identify significant interactions (e.g., excess bromine at higher temps may degrade the product). Prioritize solvent polarity for regioselectivity control .

Q. How should researchers resolve contradictions in stability data for this compound under varying storage conditions?

- Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-MS analysis. Compare degradation pathways (e.g., debromination vs. oxidation). If results conflict with prior literature, validate via:

- Control Experiments : Test under inert atmospheres (N) to isolate oxidation effects.

- Theoretical Modeling : Use DFT calculations to assess bond dissociation energies (BDEs) of C–Br bonds under humidity .

Q. What advanced computational methods support the integration of this compound into drug discovery pipelines?

- Answer : Leverage COMSOL Multiphysics or Gaussian for:

- Docking Studies : Simulate interactions with biological targets (e.g., serotonin receptors).

- ADMET Prediction : Use QSAR models to forecast bioavailability and toxicity.

- Synthetic Automation : Pair AI-driven reaction optimization with robotic platforms for high-throughput screening .

Q. How can researchers design interdisciplinary studies to explore this compound’s applications in material science or chemical biology?

- Answer : Adopt a hybrid experimental-theoretical framework:

- Material Science : Test its utility as a brominated precursor for flame-retardant polymers (TGA/DSC for thermal stability).

- Chemical Biology : Functionalize via Suzuki coupling to create fluorescent probes for cellular imaging.

- Collaborative Models : Partner with computational chemists for multi-scale modeling (molecular dynamics to bulk properties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.